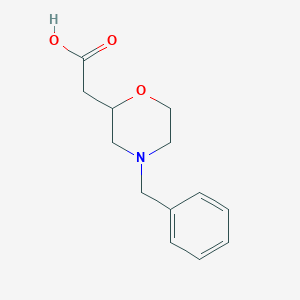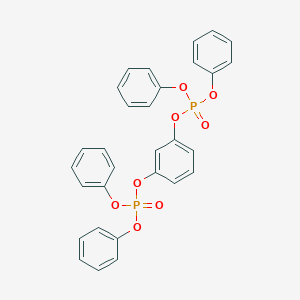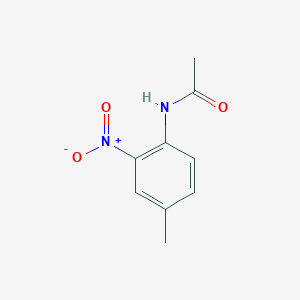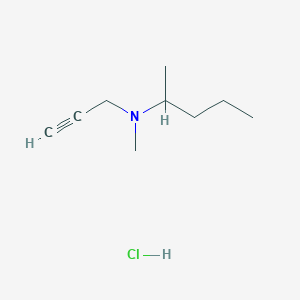
Arohynapene B
Overview
Description
Arohynapene B is a natural product isolated from the fermentation broth of a fungal strain, specifically Penicillium sp. It is known for its anticoccidial properties, which means it is effective against coccidia, a type of parasitic protozoa. The compound has a complex structure featuring a tetrahydronaphthalene ring and a dienylcarboxylic acid side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Arohynapene B involves several key steps:
Horner–Wadsworth–Emmons Olefination: The dienylcarboxylic acid side chain is introduced by the Horner–Wadsworth–Emmons olefination, repeatedly utilizing ethyl diethylphosphonoacetate.
Deprotection: Finally, careful removal of the protecting groups leads to the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using the Penicillium sp. strain. The compound is then isolated from the fermentation broth through solvent extraction and preparative high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Arohynapene B undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the molecule can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the dienylcarboxylic acid side chain can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the hydroxyl group.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated derivatives of the original compound.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
Arohynapene B has a wide range of scientific research applications:
Mechanism of Action
Arohynapene B exerts its effects by inhibiting the growth of coccidia. It forms hydrogen bonds with specific amino acids in the target enzymes, disrupting their normal function. For example, it has been shown to form hydrogen bonds with alanine and tyrosine residues in the isocitrate lyase enzyme, which is crucial for the survival of the parasitic protozoa .
Comparison with Similar Compounds
Similar Compounds
Arohynapene A: Another anticoccidial agent produced by the same fungal strain, differing mainly in the substitution pattern on the tetrahydronaphthalene ring.
Tanzawaic Acids: A group of polyketides with similar structural features, also isolated from Penicillium sp..
Uniqueness
Arohynapene B is unique due to its specific structural features and potent anticoccidial activity. Its ability to form multiple hydrogen bonds with target enzymes makes it particularly effective compared to other similar compounds .
Properties
IUPAC Name |
(2E,4E)-5-[2-(hydroxymethyl)-6,8-dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl]penta-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-12-9-13(2)18-14(10-12)7-8-15(11-19)16(18)5-3-4-6-17(20)21/h3-8,12-13,19H,9-11H2,1-2H3,(H,20,21)/b5-3+,6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNDJROXVPBPBY-GGWOSOGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C1)C=CC(=C2C=CC=CC(=O)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(C2=C(C1)C=CC(=C2/C=C/C=C/C(=O)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154445-09-7 | |
| Record name | Arohynapene B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154445097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


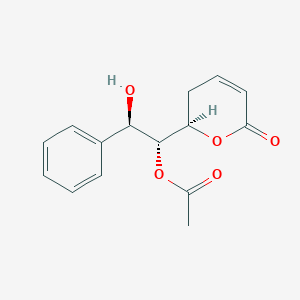

![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)
